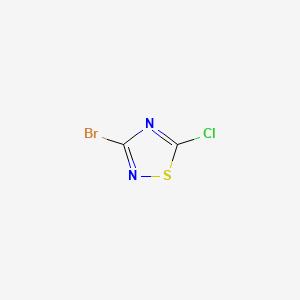

3-Bromo-5-chloro-1,2,4-thiadiazole

Vue d'ensemble

Description

3-Bromo-5-chloro-1,2,4-thiadiazole is a compound that belongs to the thiadiazole family, which are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. Thiadiazoles are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of bromo and chloro substituents on the thiadiazole ring can significantly influence the chemical reactivity and physical properties of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of substituted thiadiazoles as key intermediates. For instance, 2-amino substituted thiadiazoles can be prepared through the reaction of bromo-amino-thiadiazole with diketene, followed by cyclocondensation and displacement reactions . Similarly, the ring opening of dichloro-thiadiazole with metal amides provides a pathway to synthesize disubstituted thiadiazoles . The synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole itself is not directly described in the provided abstracts, but the methodologies mentioned could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . Additionally, the molecular structure can be analyzed using density functional theory (DFT) calculations to predict bond lengths, bond angles, and torsion angles, which are found to be in good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazoles exhibit a range of chemical reactivities, behaving as ambident nucleophiles in alkylation, acylation, and nitrosation reactions . The presence of bromo and chloro substituents can lead to chemoselective reactions, as seen in the selective reaction of a bromo-chloro compound with dimethylamine . Furthermore, bromoderivatives of thiadiazoles serve as important precursors for the synthesis of dyes and photovoltaic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles are influenced by their molecular structure and substituents. The crystal structures of thiadiazole derivatives demonstrate various hydrogen bonding motifs and weak π-π stacking interactions, which can affect their solid-state properties . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be assessed using DFT calculations, providing insights into the compound's reactivity and potential applications in nonlinear optics (NLO) . The presence of halogen substituents also impacts the compound's polarity and electronic distribution .

Applications De Recherche Scientifique

Application 1: Anticancer Activity

- Summary of the Application : Thiadiazole derivatives, including 1,3,4-thiadiazole, have been studied for their potential as anticancer agents . These small molecules have become the subject of considerable interest for designing new antitumor agents .

- Methods of Application : The anticancer activity of these compounds is generally evaluated using cell-based assays, such as the MTT assay . Specific compounds are tested against various cancer cell lines to assess their cytotoxicity .

- Results or Outcomes : Some thiadiazole derivatives have shown promising results, with good antiproliferative activity against certain types of cancer cells . For example, certain compounds have shown good activity against A549 lung carcinoma cells .

Application 2: Disinfectant in Water Sanitation

- Summary of the Application : Thiadiazole derivatives are used as chemical disinfectants for recreational water sanitation and drinking water purification .

- Methods of Application : These compounds are typically added to water in a dissolved form to kill bacteria and other microorganisms .

- Results or Outcomes : The use of thiadiazole derivatives in water treatment has been shown to effectively reduce the presence of harmful microorganisms, improving the safety and quality of the water .

Application 3: Laboratory Chemicals

- Summary of the Application : Thiadiazole derivatives, including 3-Bromo-5-chloro-1,2,4-thiadiazole, are used as laboratory chemicals .

- Methods of Application : These compounds are used in various chemical reactions and procedures in the laboratory setting .

- Results or Outcomes : The specific results or outcomes would depend on the particular experiment or procedure being conducted .

Safety And Hazards

3-Bromo-5-chloro-1,2,4-thiadiazole is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . When handling, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure .

Propriétés

IUPAC Name |

3-bromo-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClN2S/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUWGEWQRCXJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369346 | |

| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-1,2,4-thiadiazole | |

CAS RN |

37159-60-7 | |

| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

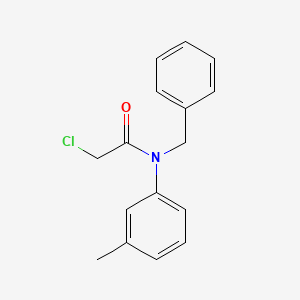

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)